molecular formula C21H19F3N4O3S2 B2411876 N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide CAS No. 1207000-24-5

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide

Cat. No. B2411876
CAS RN: 1207000-24-5
M. Wt: 496.52
InChI Key: KMPCEKMNTRZNPC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide is a useful research compound. Its molecular formula is C21H19F3N4O3S2 and its molecular weight is 496.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of cephalosporins with antimicrobial activity, including broad-spectrum efficacy against Gram-positive and Gram-negative organisms, has been reported. These compounds, such as 7 alpha-methoxy-3-cephem-4-carboxylates, demonstrate potent activity against various microbial strains including Pseudomonas and lactamase producers (Maier et al., 1986).

Comparative Metabolism of Herbicides

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicities of these compounds. The research illustrates the complex metabolic activation pathways that lead to carcinogenicity, highlighting the role of specific metabolites and the metabolic differences between species (Coleman et al., 2000).

Adenosine A3 Receptor Antagonists

The development of adenosine A3 receptor antagonists for potential therapeutic applications showcases the significance of structural modifications on binding affinity and selectivity. Compounds like N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide exhibit potent antagonistic properties, suggesting their utility in modulating adenosine receptor-mediated pathways (Jung et al., 2004).

Catalytic Hydrogenation in Dye Production

Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, through catalytic hydrogenation, reflects the ongoing efforts to develop more sustainable and efficient production methods for industrial chemicals (Zhang, 2008).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazol-4-yl]methylsulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S2/c1-31-17-7-5-14(6-8-17)25-18(29)12-32-10-16-11-33-20(27-16)28-19(30)26-15-4-2-3-13(9-15)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,29)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPCEKMNTRZNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(((2-(3-(3-(trifluoromethyl)phenyl)ureido)thiazol-4-yl)methyl)thio)acetamide

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